molecular formula C16H18FN3O3 B2804194 N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 921581-49-9

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

Cat. No. B2804194
CAS RN: 921581-49-9
M. Wt: 319.336
InChI Key: YSCLYVCJYNDRNH-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. This compound has been the subject of extensive research due to its potential to treat various types of cancer.

Scientific Research Applications

Optoelectronic Materials from Quinazoline Derivatives

Quinazolines, including derivatives like N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, are integral in medicinal chemistry for their broad spectrum of biological activities. Recent advancements highlight their application in creating novel optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proved invaluable for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, due to their electroluminescent properties, are explored for nonlinear optical materials and colorimetric pH sensors. Additionally, iridium complexes based on quinazoline or pyrimidine derivatives show high-efficiency phosphorescence, marking them as promising materials for OLED applications. This underscores the chemical's versatility beyond medicinal applications, venturing into the domain of advanced material science for optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular activity, showcasing a promising avenue in the fight against tuberculosis. Derivatives like 2-isonicotinoylhydrazinecarboxamide have exhibited in vitro efficacy against M. tuberculosis with minimal inhibitory concentration (MIC) comparable to that of standard antitubercular drugs. This suggests a potential role for N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide and its derivatives in developing new therapeutic agents against tuberculosis and possibly other mycobacterial infections (Asif, 2014).

properties

IUPAC Name

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-4-19(5-2)16(22)15-13(23-3)10-14(21)20(18-15)12-8-6-11(17)7-9-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCLYVCJYNDRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

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